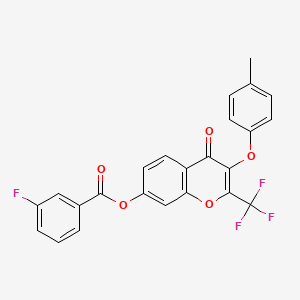![molecular formula C12H13N3O2 B5167584 [5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5167584.png)
[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid
説明
[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.100776666 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis and Transformation into Quinolinecarboxylic Acids : Derivatives of 1,2,3-triazole, including [5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid, are synthesized through cycloaddition of arylazides to acetylacetone. These derivatives can further transform into quinolinecarboxylic acids, indicating potential applications in creating novel chemical compounds (Pokhodylo et al., 2009).
Comparison of Synthetic Routes : Various synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids have been compared. The study indicates the Willgerodt-Kindler method starting from (5-methyl-1H-1,2,3-triazol-4yl)ethanones as the most convenient for synthesizing 2-(1-aryl-5methyl-1H-1,2,3-triazol-4-yl)acetic acids, useful as building blocks in drug discovery (Pokhodylo et al., 2021).
Synthesis of Pyrazole Derivatives : Research on the synthesis of pyrazole derivatives from compounds including 1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-ethanone shows the potential of these compounds in creating novel chemical structures (Dong et al., 2012).
Biological and Pharmacological Activities
Analgesic and Antimicrobial Properties : Studies on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, a related class, show they can exhibit analgesic, anti-inflammatory, and mild antimicrobial activities. These properties suggest potential pharmacological applications (Salionov, 2015).
Antimicrobial Activities of Triazole Derivatives : Research on the synthesis of various triazole derivatives, including those with a structure similar to this compound, indicates their potential antimicrobial activities against specific microorganisms (Demirbas et al., 2004).
Structural and Chemical Characterization
Structural Assessment : Studies involving the synthesis of compounds with a triazole-thione structure and their subsequent complex formation, like the 1,2,4-triazole-3-thione derivatives, provide insights into the structural and supramolecular characteristics of these compounds. This research could be significant for understanding the chemical behavior of this compound and related molecules (Castiñeiras et al., 2018).
Mass Spectrometric Decomposition Study : The analysis of mass spectrometric fragmentation patterns of related triazole compounds can be crucial in confirming their identity and understanding their structural properties. This type of study could be relevant for the detailed analysis of this compound (Salionov et al., 2015).
Additional Applications
PPARalpha/delta Agonist Effects : Compounds related to this compound have shown potent agonist activities in biological assays, suggesting their potential use in drug discovery, particularly as dual PPAR agonists (Ciocoiu et al., 2010).
Antifungal Activity : Novel triazolylindole derivatives, structurally similar to this compound, have been synthesized and evaluated for antifungal activity, indicating potential applications in addressing fungal infections (Singh & Vedi, 2014).
特性
IUPAC Name |
2-[5-methyl-1-(3-methylphenyl)triazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-3-5-10(6-8)15-9(2)11(13-14-15)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADULPYHUTGIHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5167508.png)


![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5167534.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5167537.png)
![2,2'-[4-(4-carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]dibenzoic acid](/img/structure/B5167542.png)
![methyl 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5167544.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5167550.png)

![3-allyl-5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5167571.png)
![{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5167580.png)
![diethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5167585.png)
![(1S*,5R*)-6-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5167590.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B5167597.png)
